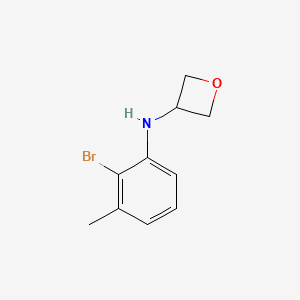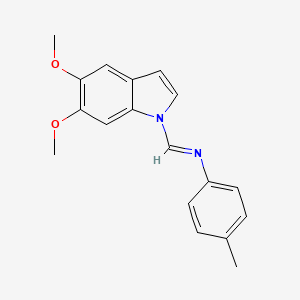
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methanimine group attached to an indole ring, which is further substituted with dimethoxy groups and a p-tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethoxylation: The indole core is then subjected to dimethoxylation, where methoxy groups are introduced at the 5 and 6 positions of the indole ring using methanol and a suitable catalyst.
Formation of Methanimine: The final step involves the formation of the methanimine group by reacting the dimethoxyindole with p-tolylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as apoptosis, cell cycle regulation, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(phenyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(m-tolyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(o-tolyl)methanimine
Uniqueness
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of the p-tolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-(5,6-dimethoxyindol-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-6-15(7-5-13)19-12-20-9-8-14-10-17(21-2)18(22-3)11-16(14)20/h4-12H,1-3H3 |
Clave InChI |
RKQIUFJAOHPLAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CN2C=CC3=CC(=C(C=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




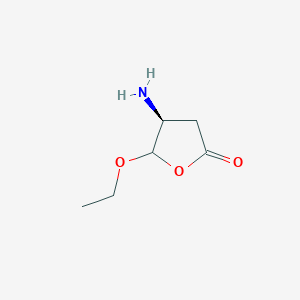

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)

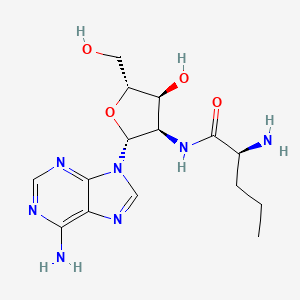
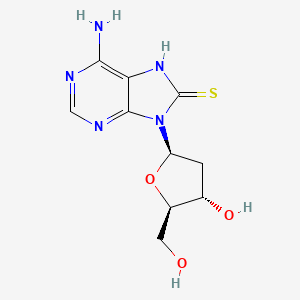
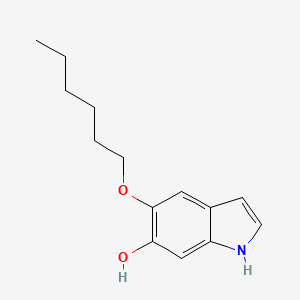
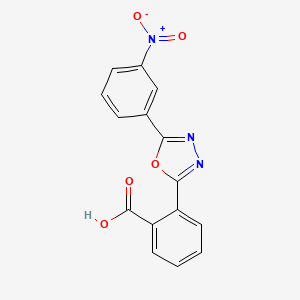
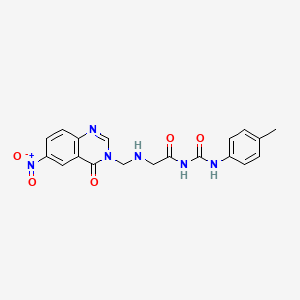
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
